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Compound of Interest

Compound Name: 2-Bornanone oxime

Cat. No.: B083146 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract
This application note provides a detailed, step-by-step protocol for the synthesis of 2-
Bornanone oxime, commonly known as camphor oxime. The synthesis is achieved through

the reaction of (1R)-Camphor (2-Bornanone) with hydroxylamine hydrochloride in the presence

of a weak base. Camphor oxime is a valuable chiral intermediate in organic synthesis. This

document outlines the necessary materials, experimental procedure, purification, and

characterization methods, and includes a summary of quantitative data and a visual workflow

to ensure reproducibility.

Reaction Scheme
The synthesis proceeds via a nucleophilic addition-elimination reaction, where the ketone

group of camphor reacts with hydroxylamine to form an oxime and water.

(1R)-Camphor + NH₂OH·HCl + CH₃COONa → (1R)-Camphor Oxime + H₂O + NaCl +

CH₃COOH

Materials and Equipment
2.1 Materials

(1R)-Camphor (D-Camphor), ≥99% (C₁₀H₁₆O)
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Hydroxylamine hydrochloride, ≥99% (NH₂OH·HCl)

Sodium acetate, anhydrous, ≥99% (CH₃COONa)

Ethanol (EtOH), 200 proof

Deionized water (H₂O)

Diethyl ether (Et₂O), ACS grade

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

TLC plates (Silica gel 60 F₂₅₄)

TLC developing solvent: Hexanes/Ethyl Acetate (10:1 v/v)

TLC stain: Phosphomolybdic acid (PMA) solution in ethanol

2.2 Equipment

250 mL three-necked round-bottomed flask

Magnetic stirrer and stir bar

Condenser

Internal thermometer

Heating mantle or oil bath

Rotary evaporator

Separatory funnel (250 mL)

Büchner funnel and filter flask

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Vacuum pump
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Melting point apparatus

Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[1]

3.1 Reaction Setup

Equip a 250 mL three-necked round-bottomed flask with a magnetic stir bar, a condenser,

and a glass stopper.

To the flask, add 11.0 g (71.6 mmol) of (1R)-Camphor.

Add 36 mL of ethanol and stir the mixture at room temperature (approx. 24 °C) until the

camphor is completely dissolved.

3.2 Reagent Addition and Reaction

To the stirring solution, add 55 mL of deionized water. The solution may become cloudy.

Sequentially add 7.83 g (112.7 mmol, 1.6 equiv) of hydroxylamine hydrochloride and 7.46 g

(90.9 mmol, 1.3 equiv) of sodium acetate to the flask.

Allow the heterogeneous mixture to stir vigorously at room temperature for 16 hours.

3.3 Reaction Monitoring

Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

Eluent: Hexanes/Ethyl Acetate (10:1).

Visualization: Use a UV lamp (254 nm) and then stain with a phosphomolybdic acid (PMA)

solution followed by gentle heating.

The reaction is complete when the camphor spot (Rƒ ≈ 0.64) is no longer visible.[1] The

product, 2-Bornanone oxime, will appear as a new spot with an Rƒ value of approximately

0.29.[1]
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3.4 Workup and Isolation

Once the reaction is complete, cool the flask in an ice bath.

Transfer the mixture to a larger flask and concentrate it in vacuo using a rotary evaporator

(25 °C, 20 mmHg) to remove most of the ethanol.

Transfer the resulting aqueous slurry to a 250 mL separatory funnel.

Extract the aqueous phase with diethyl ether (3 x 50 mL).

Combine the organic layers.

Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

Filter off the drying agent and transfer the filtrate to a tared round-bottomed flask.

Remove the diethyl ether using a rotary evaporator to yield the crude product as a white

solid.

3.5 Purification

The crude solid can be purified by recrystallization from an ethanol/water mixture or another

suitable solvent system to obtain fine, needle-like crystals.

Dry the purified crystals under vacuum for at least 1 hour to remove any residual solvent.

Weigh the final product and calculate the yield. A yield of 60% or higher is expected.[1]

Data Presentation
The following table summarizes the key quantitative data for the synthesis of 2-Bornanone
oxime.
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Parameter Value Reference(s)

Product 2-Bornanone oxime

Molecular Formula C₁₀H₁₇NO [2][3][4]

Molecular Weight 167.25 g/mol [2][3]

Reactant Quantities

(1R)-Camphor 11.0 g (71.6 mmol) [1]

Hydroxylamine HCl 7.83 g (112.7 mmol) [1]

Sodium Acetate 7.46 g (90.9 mmol) [1]

Reaction Conditions

Solvent Ethanol / Water [1]

Temperature Room Temperature (~24 °C) [1]

Reaction Time 16 hours [1]

Characterization Data

Expected Yield 60-70% [1]

Appearance White crystalline solid

Melting Point 115-119 °C [2]

Optical Activity [α]₂₀/D -40.5° ± 1° (c=5% in ethanol) [2]

TLC Rƒ (Oxime) 0.29 (Hexanes:EtOAc 10:1) [1]

TLC Rƒ (Camphor) 0.64 (Hexanes:EtOAc 10:1) [1]

Safety Precautions
Conduct all steps in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat,

and chemical-resistant gloves.
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Camphor is flammable and an irritant. Avoid inhalation of dust and contact with skin and

eyes.

Hydroxylamine hydrochloride is toxic if swallowed and can be harmful in contact with skin.

Handle with care.

Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during

extraction.

Visualization of Experimental Workflow
// Nodes start [label="Start: Reagents\n(Camphor, EtOH, H₂O, NH₂OH·HCl, NaOAc)",

shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; dissolve [label="1. Dissolve

Camphor in Ethanol"]; add_reagents [label="2. Add Aqueous Solution of\nHydroxylamine HCl &

Sodium Acetate"]; react [label="3. Stir at Room Temperature\n(16 hours)"]; monitor [label="4.

Monitor Reaction by TLC", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124",

width=3]; workup [label="5. Concentrate and Extract\nwith Diethyl Ether"]; purify [label="6. Dry,

Filter, and Evaporate Solvent"]; characterize [label="7. Purify by Recrystallization\n&

Characterize (MP, etc.)"]; end [label="Final Product:\n2-Bornanone Oxime", shape=ellipse,

fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> dissolve; dissolve -> add_reagents; add_reagents -> react; react -> monitor;

monitor -> workup [label=" Reaction Complete "]; workup -> purify; purify -> characterize;

characterize -> end; }

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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